Thyrsiflorin A
Beschreibung
Eigenschaften
Molekularformel |
C23H36O4 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
3-oxo-3-[[(1S,2S,7S,10S,12R,13S)-2,6,6,13-tetramethyl-12-tetracyclo[11.2.1.01,10.02,7]hexadecanyl]oxy]propanoic acid |
InChI |
InChI=1S/C23H36O4/c1-20(2)8-5-9-22(4)16(20)7-6-15-12-17(27-19(26)13-18(24)25)21(3)10-11-23(15,22)14-21/h15-17H,5-14H2,1-4H3,(H,24,25)/t15-,16-,17+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
SXAKSYSZGTXJGQ-YDZITQAVSA-N |
Isomerische SMILES |
C[C@]12CC[C@]3(C1)[C@@H](CC[C@@H]4[C@@]3(CCCC4(C)C)C)C[C@H]2OC(=O)CC(=O)O |
Kanonische SMILES |
CC1(CCCC2(C1CCC3C24CCC(C4)(C(C3)OC(=O)CC(=O)O)C)C)C |
Synonyme |
thyrsiflorin A |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
3.1. Oxidative Coupling
Thyrsiflorin A undergoes oxidative coupling under controlled conditions (e.g., in the presence of ceric ammonium nitrate in aqueous acetonitrile). This reaction generates bi-tricyclic derivatives by forming intermolecular carbon-carbon bonds. For example:
.
The reaction mechanism involves radical intermediates, as evidenced by electron paramagnetic resonance (EPR) studies .
3.2. Hydrolysis
In aqueous acidic conditions, Thyrsiflorin A undergoes partial hydrolysis, cleaving methoxy groups to yield phenolic derivatives. The reaction is catalyzed by acids such as hydrochloric acid (HCl):
.
Kinetic studies indicate a half-order dependence on acid concentration, suggesting a proton-assisted mechanism .
3.3. Redox Reactions
Thyrsiflorin A exhibits redox activity in the presence of silica nanoparticles, undergoing reversible oxidation-reduction cycles. Silicon-based radicals facilitate the formation of disulfide bonds (S-S) from thiol precursors, as observed in studies on silica-biomolecule interactions . This property may contribute to its biological activity in cellular environments.
Reaction Mechanisms
4.1. Oxidative Coupling
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Initiation : Homolytic cleavage of phenolic O-H bonds generates aryl radicals.
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Propagation : Radicals couple to form biradical intermediates, leading to dimerization.
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Termination : Stabilization via resonance or solvent interactions .
4.2. Acid-Catalyzed Hydrolysis
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Protonation : Acid coordinates to methoxy oxygen, weakening the C-O bond.
-
Nucleophilic Attack : Water attacks the electrophilic carbon, yielding phenol and methanol .
Thermodynamic and Kinetic Data
| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Reference |
|---|---|---|---|
| Oxidative Coupling | |||
| Acid-Catalyzed Hydrolysis |
Biological Significance
Thyrsiflorin A’s reactivity under physiological conditions (e.g., pH 7.4) is critical for its bioactivity. Its ability to undergo redox cycling may contribute to antioxidant or pro-oxidant effects, depending on the cellular context .
Future Research Directions
-
Mechanistic Studies : Elucidate the role of solvent and catalysts in oxidative coupling.
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Biochemical Assays : Investigate Thyrsiflorin A’s reactivity with cellular biomolecules (e.g., DNA, proteins).
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Synthetic Applications : Explore its use as a precursor for functional materials or drug candidates .
Q & A
Q. What are the primary structural characterization methods for Thyrsiflorin A, and how are they validated in academic studies?
Thyrsiflorin A’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For validation, researchers cross-reference spectral data with published literature and use purity assays (e.g., HPLC ≥95% purity) . Novel compounds require additional evidence, such as 2D-NMR (COSY, HSQC) to confirm connectivity, while known compounds cite prior studies for identity confirmation .
Q. Which analytical techniques are most reliable for assessing Thyrsiflorin A’s purity and stability under experimental conditions?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity assessment. Stability studies often use accelerated degradation tests (e.g., exposure to heat, light, or varying pH) monitored via UV-Vis spectroscopy. For reproducibility, document solvent systems, column specifications, and detection wavelengths in detail .
Q. How do researchers design controlled experiments to evaluate Thyrsiflorin A’s bioactivity in vitro?
Experimental design includes dose-response assays (e.g., IC50 determination), negative/positive controls (e.g., DMSO for solubility), and replication (n ≥ 3). Cell viability assays (MTT, resazurin) are paired with cytotoxicity controls. Researchers must report cell line origins, passage numbers, and culture conditions to mitigate variability .
Advanced Research Questions
Q. What methodologies address contradictory reports on Thyrsiflorin A’s mechanism of action across different biological models?
Contradictions arise from model-specific variables (e.g., cell type, assay endpoints). To resolve these, conduct systematic reviews (PRISMA guidelines) to identify confounding factors . Follow-up studies should use orthogonal assays (e.g., Western blotting alongside RNA-seq) and validate findings in multiple models (e.g., primary cells vs. immortalized lines) .
Q. How can researchers optimize the synthetic yield of Thyrsiflorin A while minimizing side products?
Reaction optimization involves kinetic studies (e.g., varying temperature, catalysts) and purification strategies (e.g., flash chromatography, recrystallization). Advanced techniques like Design of Experiments (DoE) identify critical parameters. Purity is quantified via HPLC, and intermediates are characterized with FT-IR and GC-MS .
Q. What computational approaches are employed to predict Thyrsiflorin A’s molecular targets and binding affinities?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model ligand-protein interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with databases like ChEMBL or PubChem .
Q. How should researchers integrate Thyrsiflorin A’s in vitro findings into broader pharmacological contexts?
Use pharmacokinetic studies (e.g., CYP450 metabolism assays, plasma protein binding) and in vivo models (e.g., rodent efficacy/toxicity). Link mechanisms to structural analogs (e.g., structure-activity relationship studies) and cite cheminformatics tools (SwissADME) to predict bioavailability .
Q. What strategies mitigate batch-to-batch variability in Thyrsiflorin A isolation from natural sources?
Standardize extraction protocols (e.g., Soxhlet vs. supercritical fluid extraction) and validate with metabolomic profiling (LC-MS/MS). Document geographical origin, harvest season, and storage conditions of source material. Implement quality control via reference standards and statistical batch analysis .
Methodological Guidance
- Data Interpretation : Use hypothesis-driven frameworks (e.g., FINER criteria) to align results with research goals. Address outliers via Grubbs’ test or robust statistical models .
- Literature Reviews : Apply PICO (Population, Intervention, Comparison, Outcome) to structure queries in databases (PubMed, SciFinder). Differentiate primary vs. secondary sources for critical appraisal .
- Reproducibility : Share raw data (e.g., NMR spectra, assay plates) in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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